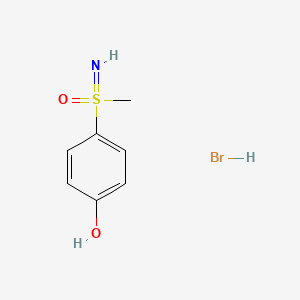

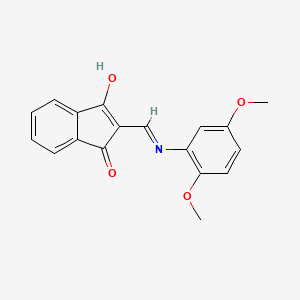

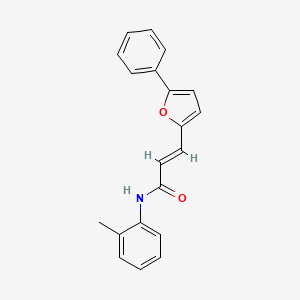

1-(4-Chlorobenzyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Chlorobenzyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized and studied for its potential applications in various fields such as medicine, agriculture, and material science.

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

Formation of Heterocyclic Compounds : Ureas, including compounds similar to the one , are involved in the synthesis of heterocyclic compounds. For instance, reactions of isocyanates with different nucleophiles can lead to the formation of quinazoline derivatives, indicating the utility of ureas in synthesizing complex heterocycles (Peet, 1987). Similar approaches could potentially apply to the synthesis of benzofuran-containing ureas, highlighting their role in creating pharmacologically relevant structures.

Ring Expansion and Novel Heterocycles : The chemical reactivity of ureas allows for ring expansion reactions, leading to the synthesis of novel heterocyclic compounds. This is exemplified in the study on the transformation of tetrahydropyrimidines to diazepinones, showcasing the versatility of ureas in generating diverse molecular architectures (Fesenko & Shutalev, 2011). This characteristic might be exploited in the development of new compounds with the benzofuran-urea moiety.

Materials Science and Polymer Chemistry

Hydrogel Formation : Urea derivatives are known to form hydrogels under certain conditions, with properties that can be tuned by varying the anions present during gelation. This indicates the potential of urea compounds, including benzofuran-containing ureas, in materials science for creating stimuli-responsive or tunable hydrogels (Lloyd & Steed, 2011).

Cocondensation with Methylolphenols : Research on the cocondensation reactions of urea with methylolphenols under acidic conditions has led to the synthesis of novel polymers. These findings highlight the utility of urea compounds in polymer chemistry, potentially extending to the synthesis of benzofuran-containing urea derivatives for novel polymer materials (Tomita & Hse, 1992).

Biochemical Applications

- Insecticidal Activity : Some urea derivatives demonstrate insecticidal activity by interfering with cuticle deposition in insects. While specific studies on 1-(4-Chlorobenzyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea are not available, related research indicates the potential for similar compounds to act as insect growth regulators or insecticides (Mulder & Gijswijt, 1973).

Propiedades

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O3/c18-13-5-3-12(4-6-13)10-19-16(21)20-11-17(22)8-1-2-15-14(17)7-9-23-15/h3-7,9,22H,1-2,8,10-11H2,(H2,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWBBHMWXOYISIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(C1)(CNC(=O)NCC3=CC=C(C=C3)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2390975.png)

![N-(5-(2-(benzo[d]isoxazol-3-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2390978.png)

![N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-(methylamino)acetamide dihydrochloride](/img/structure/B2390979.png)

![1-[4-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B2390983.png)

![4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2390992.png)

![8-(4-fluorophenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2390994.png)